Cardiac Sodium Channel Blockade: Near-Complete Inactivity of EME vs. Cocaine and Norcocaine
EME is functionally inert at cardiac voltage-gated sodium channels at concentrations where cocaine and norcocaine produce significant blockade. In whole-cell patch-clamp recordings from isolated guinea pig ventricular myocytes, EME and benzoylecgonine did not produce significant sodium current block at concentrations up to 100 µM. In contrast, cocaine blocked sodium channels with a Kdi of 7.8 ± 1.2 µM, and norcocaine was even more potent with a Kdi of 5.7 ± 0.9 µM (P < 0.01 vs. cocaine) [1]. This represents at least a 13-fold window of inactivity for EME relative to cocaine, and a ≥18-fold window relative to norcocaine, at the sodium channel level. This differential is corroborated by earlier work using rat brain membrane 22Na⁺ uptake assays, where the rank order of sodium channel inhibition potency placed EME as the second-weakest among 11 cocaine congeners tested, with cocaine ~5–10 fold more potent [2].
| Evidence Dimension | Voltage-gated sodium channel blockade (cardiac) |
|---|---|
| Target Compound Data | No significant block at ≤100 µM (guinea pig ventricular myocytes, whole-cell patch clamp) |
| Comparator Or Baseline | Cocaine: Kdi = 7.8 ± 1.2 µM; Norcocaine: Kdi = 5.7 ± 0.9 µM (identical system) |
| Quantified Difference | ≥13-fold lower potency than cocaine; ≥18-fold lower than norcocaine (EME inactive at highest concentration tested) |
| Conditions | Isolated guinea pig ventricular myocytes; whole-cell patch clamp at 16 ± 0.5 °C; holding potential –140 mV |
Why This Matters
For in vitro cardiotoxicity screening or cocaine antidote research, EME serves as an ideal negative-control compound with verified sodium channel inactivity and offers a wide safety margin unsuitable for substitution by cocaine or norcocaine, both of which are potent Na⁺ channel blockers.
- [1] Crumb WJ Jr, Clarkson CW. Characterization of the sodium channel blocking properties of the major metabolites of cocaine in single cardiac myocytes. J Pharmacol Exp Ther. 1992;261(3):910-917. View Source
- [2] Matthews JC, Collins A. Interactions of cocaine and cocaine congeners with sodium channels. Biochem Pharmacol. 1983;32(3):455-460. View Source
